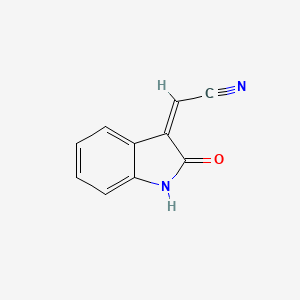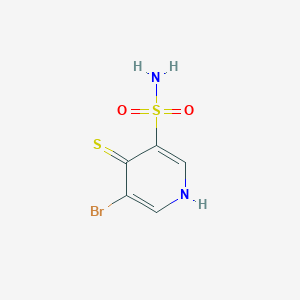
5-Nitro-2-(m-tolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(m-tolyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a nitro group at the 5-position and a methylphenyl (m-tolyl) group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(m-tolyl)pyridine typically involves the nitration of 2-(m-tolyl)pyridine. One common method includes the reaction of 2-(m-tolyl)pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2) at low temperatures . This reaction yields the nitropyridinium ion, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the handling of reactive nitrating agents.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(m-tolyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Oxidation: The methyl group on the tolyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 5-Amino-2-(m-tolyl)pyridine.
Substitution: Halogenated derivatives of this compound.
Oxidation: 5-Nitro-2-(m-carboxyphenyl)pyridine.
Aplicaciones Científicas De Investigación
5-Nitro-2-(m-tolyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Used in the development of organic electronic materials and dyes.
Biological Research: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(m-tolyl)pyridine involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets, leading to cytotoxic effects . The exact molecular pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(p-Tolyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Similar nitro substitution but lacks the tolyl group, affecting its chemical properties and applications.
5-Nitro-2-(p-tolyl)pyridine: Positional isomer with different steric and electronic properties.
Uniqueness
5-Nitro-2-(m-tolyl)pyridine is unique due to the specific positioning of the nitro and tolyl groups, which confer distinct reactivity and potential applications in various fields. Its combination of functional groups allows for diverse chemical modifications and interactions.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5-nitropyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-3-2-4-10(7-9)12-6-5-11(8-13-12)14(15)16/h2-8H,1H3 |
Clave InChI |
WBLXEVRZCQXMIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)


![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)
![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)


![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)

![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)

